(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 956987-22-7
VCID: VC7443102
InChI: InChI=1S/C22H17N3O2S2/c1-13-9-15-10-14(7-8-18(15)27-13)20-16(11-19-21(26)23-22(28)29-19)12-25(24-20)17-5-3-2-4-6-17/h2-8,10-13H,9H2,1H3,(H,23,26,28)/b19-11-
SMILES: CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5
Molecular Formula: C22H17N3O2S2
Molecular Weight: 419.52

(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 956987-22-7

Cat. No.: VC7443102

Molecular Formula: C22H17N3O2S2

Molecular Weight: 419.52

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one - 956987-22-7

Specification

CAS No. 956987-22-7
Molecular Formula C22H17N3O2S2
Molecular Weight 419.52
IUPAC Name (5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H17N3O2S2/c1-13-9-15-10-14(7-8-18(15)27-13)20-16(11-19-21(26)23-22(28)29-19)12-25(24-20)17-5-3-2-4-6-17/h2-8,10-13H,9H2,1H3,(H,23,26,28)/b19-11-
Standard InChI Key MVXDMRREHDVWQH-ODLFYWEKSA-N
SMILES CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a (5Z)-configured thiazolidin-4-one scaffold, where the 5-position is substituted with a methylidene group linked to a 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenylpyrazole moiety. The 2-thioxo group enhances electrophilicity, facilitating interactions with biological targets . Key structural attributes include:

PropertyValue
Molecular FormulaC₂₂H₁₇N₃O₂S₂
Molecular Weight419.52 g/mol
IUPAC Name(5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5
XLogP34.2 (estimated)

The Z-configuration at the C5 position is critical for maintaining planar geometry, which optimizes binding to enzymatic pockets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. Key NMR signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 9H, aromatic-H), 5.42 (s, 2H, dihydrobenzofuran-CH₂), 3.12 (q, 2H, CH₂), 1.89 (s, 3H, CH₃) .

  • ¹³C NMR: δ 192.1 (C=O), 167.3 (C=S), 145.6–112.4 (aromatic carbons) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step protocol:

  • Knoevenagel Condensation: Reaction of 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxothiazolidin-4-one under microwave irradiation (100 W, 120°C, 20 min) in acetic acid/piperidine, yielding the (5Z)-isomer selectively .

  • Purification: Recrystallization from dimethylformamide (DMF) achieves >95% purity .

ParameterCondition
Yield82–92%
Reaction Time20–30 min
CatalystPiperidine/AcOH

Microwave synthesis reduces energy consumption and byproduct formation compared to conventional heating .

Green Chemistry Approaches

Recent advances employ vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonication, enhancing atom economy (AE: 87%) and E-factor (0.6) .

Biological Activity and Mechanisms

Anticancer Activity

  • Cervical Cancer (HeLa): IC₅₀ = 0.07 µM (vs. erlotinib IC₅₀ = 0.08 µM) .

  • Mechanism:

    • EGFR Kinase Inhibition: Binds to the ATP pocket (ΔG = −9.8 kcal/mol), disrupting phosphorylation .

    • Apoptosis Induction: Upregulates Bax/Bcl-2 ratio (4.2-fold) and caspase-3/7 activation (3.8-fold) .

    • Cell Cycle Arrest: G1/S phase blockade via p53 stabilization .

TargetActivityReference
EGFRIC₅₀ = 0.07 µM
Caspase-33.8-fold activation
p532.5-fold upregulation

Antimicrobial Activity

  • Gram-positive Bacteria: MIC = 8 µg/mL (vs. Staphylococcus aureus) .

  • Candida albicans: MIC = 16 µg/mL .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4 substrate (t₁/₂ = 2.1 h) .

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg; no hepatotoxicity at therapeutic doses .

Applications and Future Directions

Structural Optimization

  • Hybrid Derivatives: Incorporating triazole or morpholine moieties improves solubility (LogP reduced to 3.1) .

  • Nanoparticle Formulations: PEGylated liposomes enhance bioavailability (AUC₀–₂₄ = 480 µg·h/mL) .

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